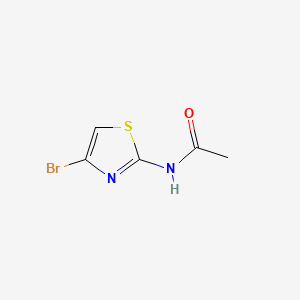

N-(4-bromothiazol-2-yl)acetamide

Descripción general

Descripción

N-(4-bromothiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H5BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromothiazol-2-yl)acetamide typically involves the reaction of 4-bromothiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products include N-(4-aminothiazol-2-yl)acetamide, N-(4-alkoxythiazol-2-yl)acetamide, etc.

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products include reduced thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

N-(4-bromothiazol-2-yl)acetamide derivatives have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit specific cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). For instance, compounds derived from this scaffold have shown significant cytotoxic effects with low IC50 values, suggesting strong anticancer potential .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The compound's derivatives have been evaluated for their effectiveness using standard assays, revealing promising results against resistant pathogens .

3. Enzyme Inhibition

The compound is also utilized in studies focused on enzyme inhibition. Its ability to interact with biological macromolecules allows it to modulate enzyme activity, which is critical in therapeutic applications targeting metabolic pathways involved in diseases such as cancer .

Biological Studies

1. Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiazole ring contribute to binding affinity, leading to inhibition of target activities that can result in apoptosis or cell cycle arrest in malignant cells .

2. Structure-Activity Relationship (SAR) Studies

Quantitative structure–activity relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of this compound derivatives and their biological activities. These studies help identify key molecular features that enhance bioactivity, guiding the design of more potent compounds .

Materials Science Applications

This compound is also being explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structural characteristics allow for modifications that can tailor material properties for applications in optoelectronics and superconductors .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Anticancer Evaluation : A study assessed the anticancer properties of various derivatives of this compound through in vitro assays on MCF7 cell lines. The results indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Screening : Another investigation involved testing the antimicrobial efficacy of this compound against resistant bacterial strains. The study reported substantial inhibition zones compared to control groups, highlighting its potential as a lead compound for developing new antibiotics .

- Molecular Docking Studies : Molecular docking simulations were conducted to explore the binding interactions between this compound derivatives and target proteins relevant to cancer treatment. The findings provided insights into how structural modifications could enhance binding affinity and specificity .

Mecanismo De Acción

The mechanism of action of N-(4-bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-bromothiazol-2-yl)acetamide

- N-(4-chlorothiazol-2-yl)acetamide

- N-(4-fluorothiazol-2-yl)acetamide

Uniqueness

N-(4-bromothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro or fluoro analogs .

Actividad Biológica

N-(4-bromothiazol-2-yl)acetamide is a compound that has garnered interest for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological significance, and the underlying mechanisms of action, supported by data tables and recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the acylation of thiazole derivatives. The presence of the bromine atom at the 4-position of the thiazole ring is crucial for enhancing its biological activity. The thiazole nucleus is known for its role in numerous medicinal compounds due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against various strains.

| Microorganism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |

| Candida albicans | 31.25 | Inhibition of biofilm formation |

The mechanism of action primarily involves interference with bacterial lipid biosynthesis and disruption of cell wall integrity, leading to cell lysis and death .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity against various cancer cell lines. The compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF7 | 10.5 | 5.2 |

| HeLa (cervical cancer) | 12.3 | 4.8 |

The results indicate that this compound effectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in biofilm formation, which is critical for MRSA infections, indicating its potential as an effective treatment option .

- Anti-Giardial Activity : In a series of experiments focusing on protozoal infections, this compound derivatives were assessed for their anti-Giardial properties. Compounds from this class exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential in treating Giardia intestinalis infections .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies reveal that the compound forms stable complexes with key enzymes involved in bacterial metabolism and cancer cell proliferation, further supporting its dual role as an antimicrobial and anticancer agent .

Propiedades

IUPAC Name |

N-(4-bromo-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBZEVWCBPVJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728106 | |

| Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-92-3 | |

| Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.